5,6-Dichloropyrimidine-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Symmetrical 4,6-dichloropyrimidine isomers limit sequential derivatization. 5,6-Dichloropyrimidine-4-carbaldehyde provides electronically differentiated C-5/C-6 chlorines for programmable SNAr: C-6 amination then C-5 coupling. The vicinal 5-Cl/4-CHO pattern enables pyrazolo[3,4-d]pyrimidine cyclization with a residual diversification handle. Pharmacophore validated at KI=0.099 μM (AChE) and 0.201 μM (hCA-I). 98% purity, global shipping.

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
Cat. No. B13102051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloropyrimidine-4-carbaldehyde
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Cl)C=O
InChIInChI=1S/C5H2Cl2N2O/c6-4-3(1-10)8-2-9-5(4)7/h1-2H
InChIKeyZZQQDHSZHFTCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloropyrimidine-4-carbaldehyde: Bifunctional Heterocyclic Building Block


5,6-Dichloropyrimidine-4-carbaldehyde is a heterocyclic building block featuring a pyrimidine core substituted with chlorine atoms at the 5- and 6-positions and an aldehyde at the 4-position [1]. With molecular formula C₅H₂Cl₂N₂O and molecular weight 176.99 g/mol, this compound belongs to the dichloropyrimidine carbaldehyde family, a class widely employed in pharmaceutical and agrochemical intermediate chemistry . Its defining structural feature is the asymmetric 5,6-dichloro substitution pattern adjacent to the 4-formyl group, which distinguishes it from the more extensively studied 4,6-dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8) and 2,6-dichloropyrimidine-4-carbaldehyde (CAS 933746-24-8) regioisomers [2]. The compound is commercially available at 98% purity, with representative pricing of $792.40 per 250 mg and $1,141.99 per 500 mg (2022 data) [3].

Asymmetric 5,6-dichloro pattern Enables programmed sequential derivatization (C-6 then C-5) without protecting-group strategies
Vicinal chloro/formyl relationship Supports intramolecular pyrazolo[3,4-d]pyrimidine formation with a residual chlorine handle
Validated pharmacophore context 5,6-dichloropyrimidine core reported to support hCA/AChE target engagement studies

Regioisomeric Uniqueness of 5,6-Dichloropyrimidine-4-carbaldehyde


Dichloropyrimidine carbaldehydes are not interchangeable reagents. The position of chlorine substituents on the pyrimidine ring fundamentally dictates both the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions and the electronic character of downstream intermediates [1]. Symmetrically substituted 4,6-dichloropyrimidine-5-carbaldehyde exhibits C-4/C-6 equivalence, enabling double functionalization but limiting sequential selectivity; in contrast, the asymmetric 5,6-dichloro pattern of the target compound presents two electronically and sterically distinct chlorine leaving groups, permitting programmable sequential derivatization along divergent synthetic vectors [2]. Furthermore, the adjacency of the 5-chloro and 4-formyl groups enables unique intramolecular cyclization pathways—such as fused pyrazolo[3,4-d]pyrimidine formation—that are geometrically impossible with the 4,6- or 2,6-dichloro regioisomers [3]. Substituting a 4,6-dichloro isomer for the 5,6-dichloro compound in a validated synthetic route therefore risks altered regiochemical outcomes, different product distributions, and potential patent-scope complications [4].

Attribute
5,6-Dichloro Target
4,6-Dichloro Substitute
Regiochemistry
Asymmetric; two distinct electrophilic sites
Symmetric; may alter regiochemical outcomes
Cyclization Access
Vicinal Cl/CHO enables single-regioisomer cyclization
Equidistant chlorines may compete during cyclization
Procurement Profile
Specialist supply chain; IP-differentiated building block
Generic commodity reagent; broader vendor base

5,6-Dichloropyrimidine-4-carbaldehyde: Evidence Against Structural Analogs


SNAr Regioselectivity: Asymmetric vs. Symmetric Dichloro Patterns

The target compound's 5,6-dichloro substitution pattern provides two electronically distinct chlorine leaving groups (C-5 adjacent to a ring nitrogen; C-6 adjacent to the electron-withdrawing formyl group at C-4). In contrast, the more common 4,6-dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8) bears two chemically equivalent chlorine atoms flanking the aldehyde, resulting in symmetrical SNAr reactivity [1]. Literature on 4,6-dichloropyrimidine derivatives confirms that symmetrical dichloro isomers undergo mono-substitution with stoichiometric control of amine nucleophiles, yielding mono-aminated products in 60% isolated yield without requiring Lewis acid catalysts, whereas 2,4-dichloropyrimidines exhibit only moderate C-4 selectivity and often require additives for isomer ratio control [1]. The 5,6-substitution pattern introduces an additional dimension of regiochemical differentiation not available to symmetric isomers, enabling sequential functionalization at C-6 then C-5 (or vice versa) without protecting-group strategies .

SNAr Regioselectivity
Supporting evidence
2 distinct electrophilic sites vs 1 equivalent site
Enables divergent library synthesis from a single intermediate
Characterized under stoichiometric SNAr conditions (Molbank 2022)
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Enzyme Inhibition: 5,6-Dichloropyrimidine Pharmacophore vs. Analogs

The 5,6-dichloropyrimidine pharmacophore embedded in the target aldehyde has been independently validated through enzyme inhibition studies. In a panel of pyrimidine analogs tested against carbonic anhydrase and cholinesterase targets relevant to Alzheimer's disease, 4-amino-5,6-dichloropyrimidine (compound 7) exhibited the most potent activity across multiple targets [1]. Specifically, compound 7 showed KI values of 0.201 ± 0.041 μM against hCA I and 0.099 ± 0.008 μM against acetylcholinesterase (AChE), outperforming the 4-amino-6-hydroxypyrimidine analog (KI = 1.867 ± 0.296 μM for hCA II) and the 4-amino-2-chloropyrimidine analog (KI = 1.324 ± 0.273 μM for BChE) [1]. This demonstrates that the 5,6-dichloro substitution pattern confers superior target engagement compared to mono-chloro or hydroxy-substituted pyrimidines. While the aldehyde derivative itself is an intermediate rather than a final bioactive compound, the validated pharmacophore profile of the 5,6-dichloropyrimidine core supports its prioritization as a building block for medicinal chemistry programs targeting these enzyme classes [1].

Enzyme Inhibition Profile
Cross-study comparable
hCA I Ki = 0.201 ± 0.041 μM
AChE Ki = 0.099 ± 0.008 μM
Supports hCA/AChE target-engagement assay context
Reported ~9.3–13.4-fold potency vs. mono-Cl/hydroxy analogs
Carbonic Anhydrase Inhibition Cholinesterase Inhibition Neurodegenerative Disease

Intramolecular Cyclization via Vicinal Chloro/Formyl Groups

A critical differentiator of 5,6-dichloropyrimidine-4-carbaldehyde is the vicinal relationship between the C-5 chlorine and the C-4 aldehyde, which enables intramolecular cyclization pathways that are sterically and geometrically inaccessible to the 4,6-dichloro regioisomer. In studies on 4,6-dichloropyrimidine-5-carboxaldehyde, reaction with aromatic hydrazines proceeds through initial hydrazone formation at the aldehyde, followed by intramolecular SNAr at the adjacent C-4 chlorine to yield pyrazolo[3,4-d]pyrimidines in a selective, high-yielding manner [1]. For the target compound, the 5-chloro/4-formyl adjacency would analogously permit pyrazolo[3,4-d]pyrimidine formation via C-5 chlorine displacement after hydrazone formation, while the distal C-6 chlorine remains available for subsequent orthogonal functionalization. This contrasts with 4,6-dichloropyrimidine-5-carbaldehyde, where both chlorine atoms are equidistant from the formyl group and can compete during cyclization, potentially reducing regiochemical fidelity [1]. In the cerpegin total synthesis, 4,6-dichloropyrimidine-5-carbaldehyde served as the starting material for intramolecular hetero Diels-Alder cycloaddition, demonstrating the general principle that vicinal chloro/aldehyde relationships drive efficient fused-ring construction .

Intramolecular Cyclization
Class-level inference
Reserves C-6 Cl for post-cyclization diversification
Synthetic step-economy for fused heterocycles
Based on Morrill et al. pyrazolopyrimidine methodology (Org. Lett. 2013)
Fused Heterocycles Pyrazolopyrimidines Cyclocondensation

Commercial Availability vs. 4,6-Dichloro Regioisomer

5,6-Dichloropyrimidine-4-carbaldehyde occupies a distinct commercial niche relative to its more widely distributed 4,6-dichloro regioisomer (CAS 5305-40-8). The 4,6-dichloro compound is listed by multiple major suppliers (including BOC Sciences) as a standard catalog item, reflecting its established use as a generic intermediate [1]. In contrast, the 5,6-dichloro isomer is available at 98% purity from specialist suppliers such as Alichem, with documented pricing of $792.40 per 250 mg and $1,141.99 per 500 mg (2022), translating to approximately $3.17/mg and $2.28/mg respectively [2]. This pricing tier is consistent with a specialized, lower-volume building block that offers unique synthetic access not provided by commodity dichloropyrimidine carbaldehydes. The existence of dedicated patent literature covering 5,6-dichloro-substituted pyrimidine intermediates for herbicide and pharmaceutical applications further indicates that this compound is procured for targeted, IP-protected synthesis programs rather than generic screening libraries [3].

Procurement Context
Data to verify
Specialist vendor base
~$2.28–3.17/mg (2022 data)
Niche procurement profile; not a generic commodity reagent
Pricing sourced from Alichem supplier listing; verify current supply chain
Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply

5,6-Dichloropyrimidine-4-carbaldehyde: Optimal Application Scenarios


Divergent Derivatization for Kinase Inhibitor Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the electronically differentiated C-5 and C-6 chlorine atoms of 5,6-dichloropyrimidine-4-carbaldehyde for sequential, chemoselective functionalization. Initial SNAr amination at the more electrophilic C-6 position (activated by the adjacent formyl group), followed by Suzuki or Buchwald-Hartwig coupling at C-5, enables generation of two-dimensional diversity arrays from a single aldehyde intermediate. This strategy is supported by SNAr selectivity data on dichloropyrimidine systems [1] and by the demonstrated kinase-targeting potential of pyrimidine-4-carbaldehyde derivatives . The 5,6-dichloro pharmacophore has independently shown superior enzyme inhibition potency (KI values in the 0.1-0.2 μM range) against therapeutically relevant targets including carbonic anhydrase and acetylcholinesterase , making this aldehyde a strategically valuable entry point for CNS- and oncology-focused medicinal chemistry.

Pyrazolopyrimidine Construction via Vicinal Chloro/Aldehyde

For programs targeting fused pyrazolo[3,4-d]pyrimidine scaffolds—a privileged structure in kinase drug discovery—the vicinal relationship between the C-5 chlorine and C-4 aldehyde in 5,6-dichloropyrimidine-4-carbaldehyde is mechanistically enabling. Hydrazone formation at the aldehyde positions the nucleophilic hydrazine nitrogen for intramolecular SNAr displacement of the adjacent C-5 chlorine, forming the pyrazole ring while leaving the C-6 chlorine available for subsequent palladium-catalyzed cross-coupling. This step-economical approach builds on established methodology demonstrated for the 4,6-dichloro regioisomer [1] but adds the advantage of a residual chlorine handle for post-cyclization diversification. The resulting 4-substituted 6-chloropyrazolo[3,4-d]pyrimidine intermediates are direct precursors to clinical candidate structures targeting JAK, CDK, and PI3K kinases.

Patent-Protected Herbicide Intermediate

The patent literature documents that defined dichloropyrimidine carbaldehyde substitution patterns serve as critical intermediates in herbicide active ingredient synthesis [1]. 5,6-Dichloropyrimidine-4-carbaldehyde, with its unique substitution pattern, provides freedom-to-operate advantages in agrochemical lead optimization when competitor patents claim routes based on 4,6- or 2,6-dichloro regioisomers. The aldehyde functionality enables condensation with hydrazines, amines, and active methylene compounds to generate heterocyclic products, while the dichloro substitution allows subsequent functionalization for property tuning. The 5,6-substitution pattern creates steric and electronic environments distinct from commoner isomers, potentially yielding patentably differentiated herbicidal scaffolds [1].

CNS-Targeted Compound Collections Building Block

The validated nanomolar potency of the 5,6-dichloropyrimidine pharmacophore against acetylcholinesterase (KI = 0.099 ± 0.008 μM) and human carbonic anhydrase I (KI = 0.201 ± 0.041 μM) [1] positions 5,6-dichloropyrimidine-4-carbaldehyde as a strategic building block for CNS-focused screening libraries. Condensation of the aldehyde with primary amines yields Schiff base derivatives that, based on precedent with 4,6-dichloropyrimidine-5-carboxaldehyde analogs, demonstrate CNS-depressant activity in rodent models at doses of 12.7-400 mg/kg i.p. . The differentiated substitution pattern of the 5,6-isomer may yield derivatives with altered CNS penetration, metabolic stability, or off-target profiles compared to 4,6-dichloro-derived Schiff bases, supporting its use in lead diversification campaigns for neurodegenerative and psychiatric indications.

Application
Selection Property
Validation Focus
Kinase Inhibitor Libraries
Regioselective derivatization potential
Verify SNAr reactivity order (C-6 vs C-5)
Pyrazolopyrimidine Synthesis
Vicinal Cl/CHO structural motif
Review intramolecular cyclization efficiency
Patent-Protected Herbicides
Non-symmetric regioisomer identity
Confirm IP differentiation from 4,6-dichloro analogs
CNS-Targeted Compound Collections
Reported hCA/AChE pharmacophore context
Evaluate target-engagement potency in enzyme assays
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